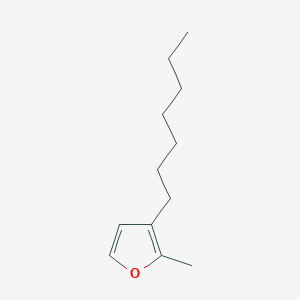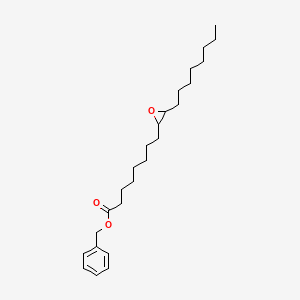
Benzyl 8-(3-octyloxiran-2-YL)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-(3-octyloxiran-2-yl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an epoxide ring and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(3-octyloxiran-2-yl)octanoate typically involves the reaction of 8-(3-octyloxiran-2-yl)octanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-(3-octyloxiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols or hydroxy acids.
Reduction: Benzyl 8-(3-octyloxiran-2-yl)octanol.
Substitution: Amino alcohols or thioethers.
Applications De Recherche Scientifique
Benzyl 8-(3-octyloxiran-2-yl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of Benzyl 8-(3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets through its epoxide ring and ester group. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of its effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-epoxyoctadecanoic acid: An epoxy fatty acid with a similar epoxide ring structure.
8-(3-octyloxiran-2-yl)octanoic acid: The parent acid of Benzyl 8-(3-octyloxiran-2-yl)octanoate.
Methyl 8-(3-octyloxiran-2-yl)octanoate: A methyl ester analog with similar chemical properties.
Uniqueness
This compound is unique due to its benzyl ester group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the benzyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61257-44-1 |
|---|---|
Formule moléculaire |
C25H40O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
benzyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3 |
Clé InChI |
BDXPEDJBQJYYIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


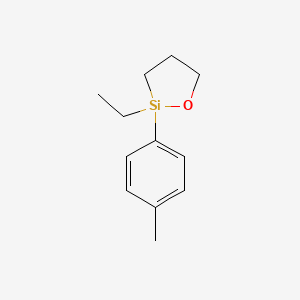

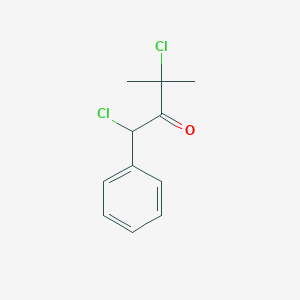

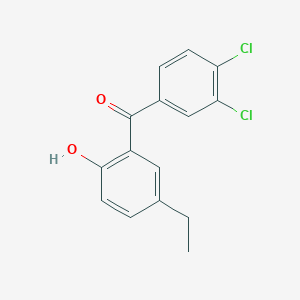
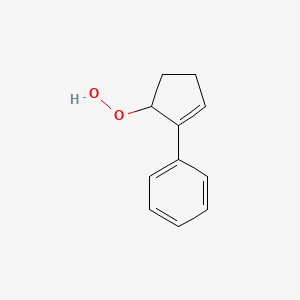
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

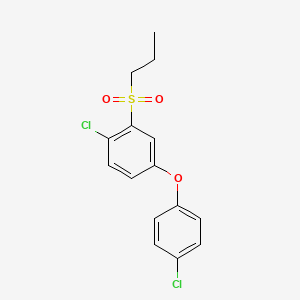

![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)


